molecular formula C11H21NO3 B114156 N-Boc-piperidine-2-methanol CAS No. 157634-00-9

N-Boc-piperidine-2-methanol

Cat. No. B114156
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-UHFFFAOYSA-N
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Description

N-Boc-piperidine-2-methanol is a chemical compound that serves as an important intermediate in the synthesis of various piperidine alkaloids. It is characterized by the presence of a piperidine ring, a protective Boc group (tert-butoxycarbonyl), and a methanol moiety. This compound has been utilized in the enantioselective preparation of sedamine and allosedamine, showcasing its utility in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of N-Boc-piperidine-2-methanol involves the kinetic resolution of its precursor, N-Boc-piperidine-2-ethanol, through enzymatic transesterification. This process employs two enzymes, Lip

Scientific Research Applications

Synthesis of Corydendramine A

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant in the Julia coupling for the synthesis of Corydendramine A .
  • Results or Outcomes : The outcome of this application is the synthesis of Corydendramine A, but the search results do not provide any quantitative data or statistical analyses .

Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant for the synthesis of heterocyclic compounds .
  • Results or Outcomes : The outcome of this application is the synthesis of heterocyclic compounds, but the search results do not provide any quantitative data or statistical analyses .

Synthesis of Anthranilamide Inhibitors of Factor Xa

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant for the synthesis of anthranilamide inhibitors of factor Xa .
  • Results or Outcomes : The outcome of this application is the synthesis of anthranilamide inhibitors of factor Xa, but the search results do not provide any quantitative data or statistical analyses .

Synthesis of Human GnRH Receptor Antagonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant for the synthesis of human GnRH receptor antagonists .
  • Results or Outcomes : The outcome of this application is the synthesis of human GnRH receptor antagonists, but the search results do not provide any quantitative data or statistical analyses .

Synthesis of Sphingosine-1-phosphate Receptor Agonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant for the synthesis of sphingosine-1-phosphate receptor agonists .
  • Results or Outcomes : The outcome of this application is the synthesis of sphingosine-1-phosphate receptor agonists, but the search results do not provide any quantitative data or statistical analyses .

Cyclization-Functionalization of Nitrogen-Containing Dienes

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Boc-piperidine-2-methanol is used as a reactant for cyclization-functionalization of nitrogen-containing dienes .
  • Results or Outcomes : The outcome of this application is the cyclization-functionalization of nitrogen-containing dienes, but the search results do not provide any quantitative data or statistical analyses .

Safety And Hazards

N-Boc-piperidine-2-methanol is classified as Acute Tox. 3 Oral - Aquatic Acute 1. It should be stored in an inert atmosphere at room temperature. It is soluble in methanol .

Future Directions

Piperidine derivatives, including N-Boc-piperidine-2-methanol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377171
Record name N-Boc-piperidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-piperidine-2-methanol

CAS RN

157634-00-9
Record name N-Boc-piperidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-piperidine-2-methanol
Reactant of Route 2
N-Boc-piperidine-2-methanol
Reactant of Route 3
Reactant of Route 3
N-Boc-piperidine-2-methanol
Reactant of Route 4
N-Boc-piperidine-2-methanol
Reactant of Route 5
N-Boc-piperidine-2-methanol
Reactant of Route 6
N-Boc-piperidine-2-methanol

Citations

For This Compound
5
Citations
SL Ford - 2009 - search.proquest.com
… to produce results from the initial synthesis of the Williamson ether compound from 2-piperidine methanol led to the investigation of another substrate, Nboc-piperidine-2-methanol. 11 …
Number of citations: 0 search.proquest.com
M McCrea-Hendrick, CJ Nichols - Synthetic Communications®, 2009 - Taylor & Francis
… [ Citation 7 ] After protection with a tert-butoxycarbamate group, the N-Boc-piperidine-2-methanol 4 was converted to the carbaldehyde 5 [ Citation 8 ] by using a Swern oxidation. [ …
Number of citations: 7 www.tandfonline.com
JM Axten - 1998 - search.proquest.com
This dissertation describes the application of tertiary vinylogous amide [2+ 2] photochemistry/fragmentation methodology to the enantioselective total synthesis of the complex anti-tumor …
Number of citations: 2 search.proquest.com
AM Jones, AW Hensbergen, VR Mills… - Tetrahedron …, 2015 - e-space.mmu.ac.uk
… 9,10,11,12Hexahydropyrido[2',1':3,4][1,4]oxazepino[5,6,7-de]quinazoline (3a) Sodium hydride 60% w/w in oil, 87 mg, 2.28 mmol) was added portionwise to N-Bocpiperidine-2-methanol …
Number of citations: 2 e-space.mmu.ac.uk
AW Hensbergen, VR Mills, I Collins, AM Jones - Tetrahedron letters, 2015 - Elsevier
… ,12-hexahydropyrido[2′,1′:3,4][1,4]oxazepino[5,6,7-de]quinazoline (3a) sodium hydride (60% w/w in oil, 87 mg, 2.28 mmol) was added portion wise to N-Boc-piperidine-2-methanol (…
Number of citations: 16 www.sciencedirect.com

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